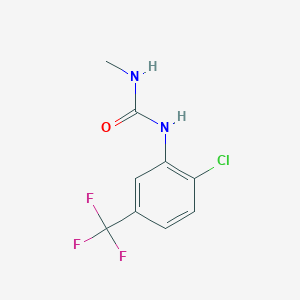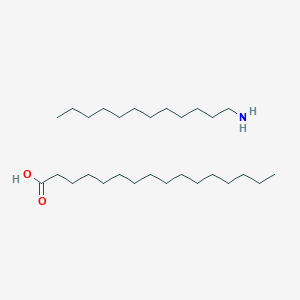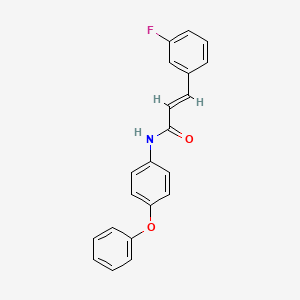
3-(3-Fluorophenyl)-N-(4-phenoxyphenyl)-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluorophenyl)-N-(4-phenoxyphenyl)-2-propenamide is an organic compound that features a fluorophenyl group and a phenoxyphenyl group connected by a propenamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-N-(4-phenoxyphenyl)-2-propenamide typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 3-fluorobenzaldehyde, undergoes a reaction with a suitable amine to form the corresponding imine.
Coupling Reaction: The imine is then subjected to a coupling reaction with 4-phenoxyphenylboronic acid under palladium-catalyzed conditions to form the desired product.
Amidation: The final step involves the amidation of the coupled product with acryloyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluorophenyl)-N-(4-phenoxyphenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(3-Fluorophenyl)-N-(4-phenoxyphenyl)-2-propenamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluorophenyl)-N-(4-phenoxyphenyl)-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Chlorophenyl)-N-(4-phenoxyphenyl)-2-propenamide
- 3-(3-Bromophenyl)-N-(4-phenoxyphenyl)-2-propenamide
- 3-(3-Methylphenyl)-N-(4-phenoxyphenyl)-2-propenamide
Uniqueness
3-(3-Fluorophenyl)-N-(4-phenoxyphenyl)-2-propenamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.
Propiedades
Número CAS |
853355-82-5 |
|---|---|
Fórmula molecular |
C21H16FNO2 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
(E)-3-(3-fluorophenyl)-N-(4-phenoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H16FNO2/c22-17-6-4-5-16(15-17)9-14-21(24)23-18-10-12-20(13-11-18)25-19-7-2-1-3-8-19/h1-15H,(H,23,24)/b14-9+ |
Clave InChI |
OQKGCAPMMOKHFB-NTEUORMPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=CC=C3)F |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C=CC3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



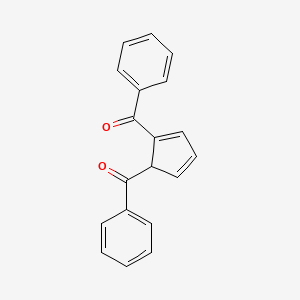


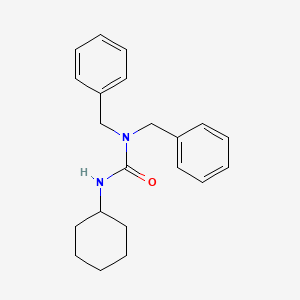
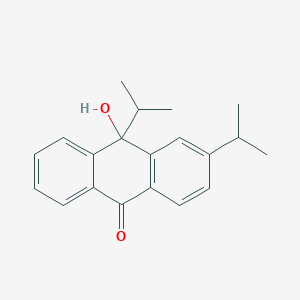
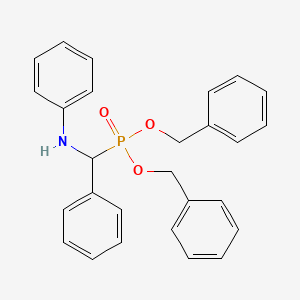
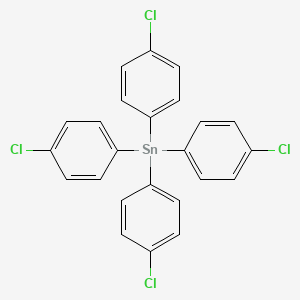
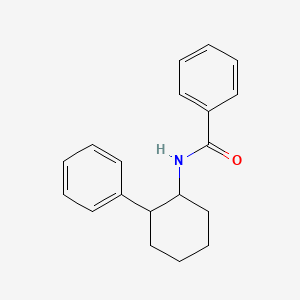

![2-ethyl-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide](/img/structure/B11958945.png)

